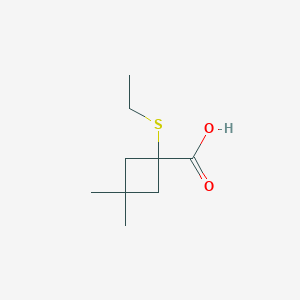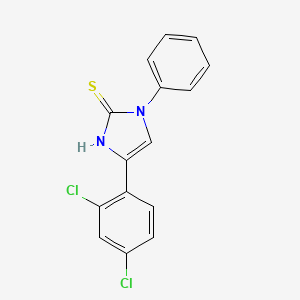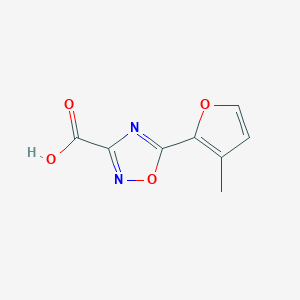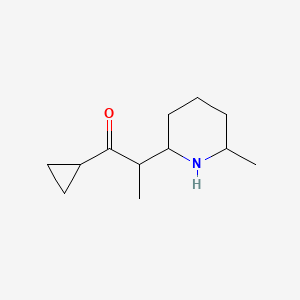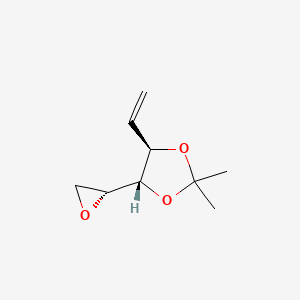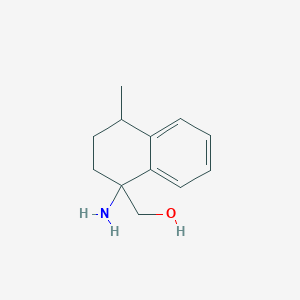
(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol is an organic compound with the molecular formula C12H17NO This compound is characterized by the presence of an amino group, a methyl group, and a hydroxyl group attached to a tetrahydronaphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or nitrile precursor. This process is often conducted in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under high-pressure hydrogen gas .
化学反应分析
Types of Reactions
(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., NaBH4, LiAlH4), and electrophiles (e.g., alkyl halides, acyl chlorides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
作用机制
The mechanism of action of (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, enzymes, and proteins, modulating their activity and function. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds to (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol include:
2-Aminotetralin: A stimulant drug with a similar tetrahydronaphthalene structure but with the amino group at a different position.
1-Tetralol: A compound with a hydroxyl group attached to the tetrahydronaphthalene ring.
6-Amino-1,2,3,4-tetrahydro-1-naphthylamine: A compound with an amino group at a different position on the tetrahydronaphthalene ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions and biological processes .
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
(1-amino-4-methyl-3,4-dihydro-2H-naphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H17NO/c1-9-6-7-12(13,8-14)11-5-3-2-4-10(9)11/h2-5,9,14H,6-8,13H2,1H3 |
InChI 键 |
JURCSVPNGRJHOL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C2=CC=CC=C12)(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060846.png)
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)
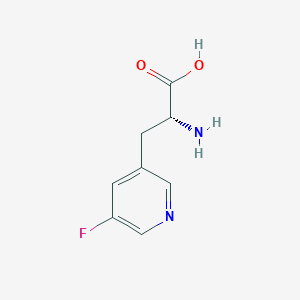
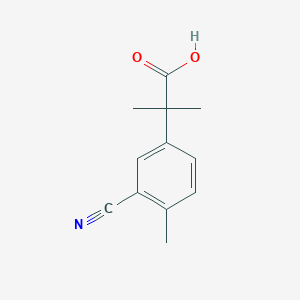
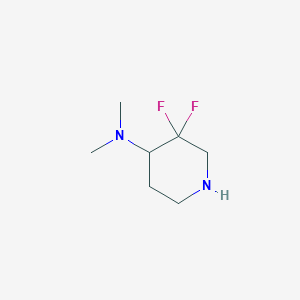
![4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13060865.png)
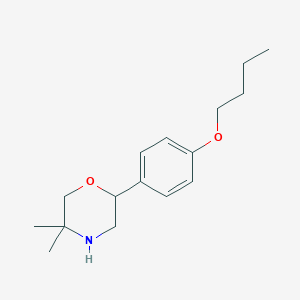
![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13060870.png)
